REACTION_CXSMILES
|
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:13]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |^1:0|
|
Name
|
|
Quantity
|
70.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
475 g
|
Type
|
reactant
|
Smiles
|
BrC(C)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after sodium bromide was precipitated
|
Type
|
TEMPERATURE
|
Details
|
in such a rate that ethanol was slowly refluxed
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was then extracted with ether (one liter×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
TEMPERATURE
|
Details
|
the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
DISTILLATION
|
Details
|
The distillation of the residue under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.15 mol | |
AMOUNT: MASS | 310 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:13]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |^1:0|
|
Name
|
|
Quantity
|
70.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
475 g
|
Type
|
reactant
|
Smiles
|
BrC(C)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after sodium bromide was precipitated
|
Type
|
TEMPERATURE
|
Details
|
in such a rate that ethanol was slowly refluxed
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was then extracted with ether (one liter×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
TEMPERATURE
|
Details
|
the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
DISTILLATION
|
Details
|
The distillation of the residue under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.15 mol | |
AMOUNT: MASS | 310 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:13]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |^1:0|
|
Name
|
|
Quantity
|
70.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
475 g
|
Type
|
reactant
|
Smiles
|
BrC(C)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after sodium bromide was precipitated
|
Type
|
TEMPERATURE
|
Details
|
in such a rate that ethanol was slowly refluxed
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was then extracted with ether (one liter×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
TEMPERATURE
|
Details
|
the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
DISTILLATION
|
Details
|
The distillation of the residue under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.15 mol | |
AMOUNT: MASS | 310 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].C(OCC)(=O)[CH2:3][C:4]([O-:6])=[O:5].Br[CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:13]>C(O)C>[CH3:13][CH:12]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |^1:0|
|
Name
|
|
Quantity
|
70.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
475 g
|
Type
|
reactant
|
Smiles
|
BrC(C)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after sodium bromide was precipitated
|
Type
|
TEMPERATURE
|
Details
|
in such a rate that ethanol was slowly refluxed
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was then extracted with ether (one liter×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
TEMPERATURE
|
Details
|
the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
DISTILLATION
|
Details
|
The distillation of the residue under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.15 mol | |
AMOUNT: MASS | 310 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |